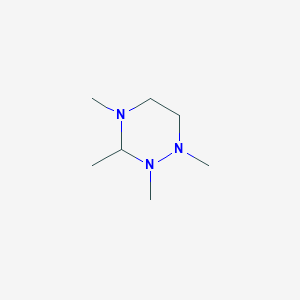

1,2,3,4-Tetramethyl-1,2,4-triazinane

Description

Structure

3D Structure

Properties

CAS No. |

66175-21-1 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1,2,3,4-tetramethyl-1,2,4-triazinane |

InChI |

InChI=1S/C7H17N3/c1-7-8(2)5-6-9(3)10(7)4/h7H,5-6H2,1-4H3 |

InChI Key |

MWUFZNHEQJMTOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1N(CCN(N1C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetramethyl 1,2,4 Triazinane

Precursor Synthesis and Functional Group Transformations

The construction of the 1,2,3,4-tetramethyl-1,2,4-triazinane ring necessitates the careful synthesis and functionalization of key precursors. These precursors must contain the requisite nitrogen and carbon atoms in a configuration that facilitates subsequent cyclization.

Alkylation and Amination Reactions for Ring Formation

A fundamental approach to building the triazinane ring involves the strategic use of alkylation and amination reactions to assemble the necessary precursors. A key starting material for the synthesis of this compound would be appropriately methylated hydrazine (B178648) derivatives.

One such crucial precursor is 1,2-dimethylhydrazine (B38074). Various methods have been reported for its synthesis, including the methylation of 1,2-diformylhydrazine (B1218853) followed by hydrolysis. Another route involves the reduction of azines with lithium aluminum hydride, which has been shown to produce 1,2-dialkylhydrazines in good yields. cdnsciencepub.com For instance, the reduction of formaldehyde (B43269) azine would yield 1,2-dimethylhydrazine.

Another important precursor is N,N'-dimethylhydrazine, which can be synthesized through several routes. A common industrial method is based on the Olin Raschig process, involving the reaction of monochloramine with dimethylamine. wikipedia.org Laboratory-scale syntheses include the reduction of N-nitrosodimethylamine. wikipedia.orgorgsyn.org

Methylamine (B109427) is another essential building block, which can be prepared through various industrial and laboratory methods, including the reaction of ammonia (B1221849) with methanol (B129727) over a catalyst.

With these precursors in hand, a potential strategy for forming the triazinane backbone would involve the reaction of a methylated hydrazine with a suitable electrophile containing the remaining carbon and nitrogen atoms. For example, the reaction of 1,2-dimethylhydrazine with a bis-electrophilic species derived from formaldehyde and methylamine could be envisioned.

Table 1: Illustrative Precursor Synthesis Methods

| Precursor | Synthetic Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |

| 1,2-Dimethylhydrazine | Reduction of Azine | Formaldehyde azine | Lithium aluminum hydride | Good | cdnsciencepub.com |

| N,N'-Dimethylhydrazine | Olin Raschig Process | Dimethylamine, Monochloramine | - | Industrial Scale | wikipedia.org |

| N,N'-Dimethylhydrazine | Reduction of Nitrosamine | N-Nitrosodimethylamine | Zinc, Acetic acid | - | wikipedia.orgorgsyn.org |

This table is for illustrative purposes and presents general methods for precursor synthesis.

Reductive Cyclization Approaches

Reductive cyclization offers a powerful strategy for the synthesis of saturated heterocycles. This approach typically involves the formation of an unsaturated cyclic precursor, which is then reduced to the desired saturated ring system.

A hypothetical reductive cyclization route to this compound could start with the condensation of 1,2-dimethylhydrazine with a suitable dicarbonyl compound or its equivalent. For instance, the reaction of 1,2-dimethylhydrazine with glyoxal, followed by methylation of the resulting dihydro-1,2,4-triazine, and subsequent reduction could yield the target molecule.

Alternatively, a precursor containing a reducible functional group, such as a nitro group, could be employed. For example, a linear precursor could be assembled through a series of alkylation and amination steps, incorporating a nitro group that, upon reduction, would lead to an intramolecular cyclization to form the triazinane ring. Reductive amination is a versatile tool for forming C-N bonds and could be employed in the synthesis of the linear precursor. masterorganicchemistry.comorganic-chemistry.org

Cyclization Reactions and Ring-Closing Strategies

The crucial step in the synthesis of this compound is the formation of the six-membered ring. This can be achieved through various cyclization strategies, including intramolecular bond formation and multicomponent reactions.

Intramolecular Carbon-Nitrogen Bond Formation

Intramolecular cyclization is a common and effective method for the synthesis of heterocyclic compounds. This strategy involves the formation of a linear precursor containing all the necessary atoms of the target ring, with terminal reactive groups that can undergo a ring-closing reaction.

A plausible route for the synthesis of this compound via intramolecular C-N bond formation could involve the synthesis of a precursor such as N-(2-haloethyl)-N,N'-dimethyl-N'-(methylamino)hydrazine. The terminal halide would serve as a leaving group, allowing for an intramolecular nucleophilic substitution by the terminal amino group to form the triazinane ring. The synthesis of such a precursor would likely involve multiple steps of selective alkylation and protection/deprotection of the hydrazine and amine functionalities.

Multicomponent Reaction Pathways to the Triazinane Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for the synthesis of complex molecules and heterocycles. oarjbp.com

A potential multicomponent reaction for the synthesis of this compound could involve the condensation of 1,2-dimethylhydrazine, formaldehyde, and methylamine. This reaction is analogous to the formation of hexahydro-1,3,5-triazines from the condensation of primary amines and formaldehyde. wikipedia.org The mechanism would likely proceed through the formation of iminium ion intermediates from formaldehyde and methylamine, which would then be attacked by the nucleophilic nitrogen atoms of 1,2-dimethylhydrazine. A subsequent intramolecular cyclization would lead to the formation of the 1,2,4-triazinane (B1258816) ring. The Mannich reaction, which involves the aminoalkylation of an acidic proton, provides a conceptual basis for such transformations. adichemistry.combyjus.com

Table 2: Hypothetical Multicomponent Reaction for 1,2,4-Triazinane Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Catalyst/Solvent | Plausible Product |

| 1,2-Dimethylhydrazine | Formaldehyde | Methylamine | Acid or Base Catalyst / Protic Solvent | This compound |

This table presents a hypothetical multicomponent reaction pathway.

Stereochemical Control in Synthesis

The structure of this compound contains a chiral center at the C3 position. Therefore, the synthesis of this compound can result in the formation of a racemic mixture of enantiomers.

The synthetic methodologies described above, particularly the multicomponent reaction pathway, would likely produce a racemic mixture of the (R)- and (S)-enantiomers. Achieving stereochemical control in the synthesis of such a molecule would require more sophisticated strategies.

General approaches to enantioselective synthesis of heterocyclic compounds include:

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to one of the precursors, directing the cyclization reaction to proceed stereoselectively. The auxiliary would then be removed in a subsequent step.

Asymmetric Catalysis: A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, could be employed to catalyze the ring-forming reaction in an enantioselective manner.

Resolution of Racemic Mixtures: The racemic mixture of the final product could be separated into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.

It is important to note that while these are established principles for achieving stereochemical control, their application to the specific synthesis of this compound would require significant research and development.

Diastereoselective Synthetic Pathways

The synthesis of a polysubstituted saturated heterocycle like this compound presents a significant stereochemical challenge. Achieving diastereoselectivity would likely involve a multi-step process where the stereocenters are set in a controlled manner. A plausible approach would be the cyclization of a linear precursor with pre-existing stereocenters or the use of a diastereoselective cyclization reaction.

One potential pathway could involve the reaction of a substituted hydrazine with a suitable carbonyl compound, followed by cyclization. For instance, the reaction of 1,2-dimethylhydrazine with a bis-electrophile derived from a chiral pool starting material could be envisioned. The stereochemistry of the final product would be influenced by the stereocenters present in the starting materials and the reaction conditions that favor the formation of one diastereomer over others.

Another approach could be a tandem reaction, such as a Michael-aldol cascade, to construct the heterocyclic ring with multiple stereocenters in a single operation. beilstein-journals.org The diastereoselectivity of such reactions is often controlled by the catalyst and reaction conditions. beilstein-journals.org

Table 1: Potential Diastereoselective Strategies for 1,2,4-Triazinane Ring Formation

| Strategy | Description | Key Considerations for Diastereoselectivity |

|---|---|---|

| Cyclization of Chiral Precursors | Synthesis of a linear precursor with defined stereocenters, followed by cyclization. | The stereochemistry of the starting materials directly dictates the product's stereochemistry. |

| Substrate-Controlled Cyclization | Use of a chiral auxiliary on one of the reactants to direct the stereochemical outcome of the cyclization. | The choice of chiral auxiliary is crucial for high diastereoselectivity. |

Enantioselective Synthetic Pathways

For the enantioselective synthesis of a specific stereoisomer of this compound, several advanced synthetic strategies could be employed. These methods often rely on chiral catalysts or reagents to introduce asymmetry into the molecule.

Asymmetric deprotonation followed by alkylation is a powerful tool for the enantioselective functionalization of N-heterocycles. organicreactions.org For a 1,2,4-triazinane precursor, this could involve the use of a chiral lithium amide base to selectively remove a proton, followed by quenching with an electrophile to introduce a methyl group in an enantioselective manner. organicreactions.org

Enzymatic resolutions or desymmetrization reactions offer another avenue. A racemic mixture of a 1,2,4-triazinane derivative could be resolved using a lipase (B570770) or other hydrolase to selectively acylate or deacylate one enantiomer. Alternatively, a prochiral precursor could be transformed into a chiral product using an enzyme.

Organocatalysis, particularly aminocatalysis, has emerged as a powerful method for the enantioselective synthesis of heterocycles. A chiral amine catalyst could be used to facilitate a key bond-forming reaction in the synthesis of the 1,2,4-triazinane ring, thereby inducing enantioselectivity.

Table 2: Potential Enantioselective Strategies

| Strategy | Description | Key Considerations for Enantioselectivity |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral metal complex or organocatalyst to catalyze a key ring-forming or functionalization step. | Catalyst loading, solvent, and temperature are critical parameters. |

| Chiral Auxiliary Mediated Synthesis | Attachment of a chiral auxiliary to a precursor to guide the stereochemical outcome of subsequent reactions. | The auxiliary must be readily available in both enantiomeric forms and easily removable. |

Purification and Isolation Techniques for Saturated N-Heterocycles

The purification and isolation of saturated N-heterocycles like this compound would likely involve standard techniques in organic chemistry, tailored to the specific properties of the compound.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) would be a primary method for purification. The choice of eluent would depend on the polarity of the compound. For more challenging separations of stereoisomers, chiral high-performance liquid chromatography (HPLC) would be the method of choice.

Crystallization: If the compound is a solid, recrystallization from a suitable solvent system could be an effective method for obtaining highly pure material. This technique is particularly useful for separating diastereomers that have different solubilities.

Distillation: For liquid compounds, distillation, potentially under reduced pressure to avoid decomposition, could be used for purification.

Extraction: Acid-base extraction can be a useful technique for separating basic N-heterocycles from non-basic impurities. The compound could be protonated with an acid to make it water-soluble, washed with an organic solvent to remove impurities, and then deprotonated with a base to be re-extracted into an organic solvent.

Scale-Up Considerations and Green Chemistry Principles

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound would require careful consideration of several factors, with an emphasis on green chemistry principles to ensure a sustainable process. rasayanjournal.co.inchemijournal.com

Scale-Up Considerations:

Heat Transfer: Reactions that are easily managed on a small scale can become highly exothermic and difficult to control in large reactors. Careful engineering and process control are necessary to manage heat transfer effectively.

Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and achieving consistent product quality.

Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome and safety on a large scale.

Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming on a larger scale.

Green Chemistry Principles:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. chemijournal.com

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. frontiersin.org Water or ionic liquids could be explored as greener solvent options. frontiersin.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. chemijournal.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.govijpsr.info

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents to reduce waste. frontiersin.org

Renewable Feedstocks: Whenever feasible, starting materials derived from renewable resources should be considered.

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Potential Application in Synthesis |

|---|---|

| Prevention of Waste | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Choosing reaction pathways that maximize the incorporation of starting material atoms into the product. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and intermediates. |

| Designing Safer Chemicals | Ensuring the final product has minimal toxicity. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. frontiersin.org |

| Design for Energy Efficiency | Utilizing microwave irradiation or conducting reactions at room temperature. chemijournal.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biological precursors. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. |

| Design for Degradation | Designing the molecule to break down into innocuous products after its use. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent runaway reactions and byproduct formation. |

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

No NMR studies, including 1H, 13C, or 2D NMR (COSY, HSQC, HMBC, NOESY), have been published for 1,2,3,4-Tetramethyl-1,2,4-triazinane. Therefore, a comprehensive assignment of proton and carbon signals, as well as an analysis of connectivity and stereochemistry, is not possible at this time. Furthermore, the absence of experimental data precludes any discussion on dynamic NMR studies for conformational analysis and the determination of ring inversion barriers.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

There is no available mass spectrometry data, either high-resolution (HRMS) or tandem mass spectrometry (MS/MS), for this compound. Consequently, an analysis of its fragmentation pathways and structural confirmation through mass spectrometry cannot be conducted.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. For the saturated heterocyclic compound this compound, the expected vibrational modes are primarily associated with the C-H, C-N, and N-N bonds of the triazinane ring and its methyl substituents.

The IR and Raman spectra would be dominated by signals corresponding to the stretching and bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The C-H stretching vibrations are typically observed in the region of 2800-3000 cm⁻¹. Asymmetric and symmetric stretching of the methyl groups would likely appear as distinct peaks within this range.

Vibrations of the triazinane ring, specifically the C-N and N-N stretching modes, are expected to be found in the fingerprint region of the spectrum, generally between 1000 cm⁻¹ and 1350 cm⁻¹. The precise location of these peaks would be influenced by the conformational structure of the ring and the coupling of vibrations between adjacent bonds. The N-methyl groups would also contribute to the complexity of this region. Due to the lack of π-conjugation in the saturated ring, the vibrational modes will be characteristic of single bonds.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Methyl) | Asymmetric Stretch | ~2960 |

| C-H (Methyl) | Symmetric Stretch | ~2870 |

| C-H (Ring) | Stretch | ~2850 |

| C-H | Bending | ~1350-1470 |

| C-N | Stretch | ~1000-1250 |

| N-N | Stretch | ~1000-1100 |

Note: These are predicted values based on general spectroscopic correlations for similar aliphatic amines and hydrazines.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related saturated heterocyclic systems allows for a detailed prediction of its solid-state structure.

The six-membered 1,2,4-triazinane (B1258816) ring is expected to adopt a non-planar conformation to minimize steric strain, similar to cyclohexane. The most likely conformations would be a chair or a twisted-boat form. The presence of four methyl groups on the nitrogen and carbon atoms will significantly influence the preferred conformation. Steric hindrance between the methyl groups will play a crucial role in determining their axial or equatorial positions in the most stable conformer.

The bond lengths within the molecule are anticipated to be consistent with standard values for single bonds: approximately 1.47 Å for C-N bonds, 1.45 Å for N-N bonds, and 1.54 Å for C-C bonds within the ring, if any were present. The bond angles around the sp³-hybridized carbon and nitrogen atoms are expected to be close to the tetrahedral angle of 109.5°, although ring strain and steric repulsion from the methyl groups may cause some deviation.

Table 2: Predicted Bond Geometries for this compound

| Bond | Predicted Bond Length (Å) | Atom | Predicted Bond Angle (°) |

|---|---|---|---|

| C-N | ~1.47 | C-N-C | ~109.5 |

| N-N | ~1.45 | C-N-N | ~109.5 |

| N-CH₃ | ~1.47 | H-C-H | ~109.5 |

| C-CH₃ | ~1.54 |

Note: These values are based on standard bond lengths and angles for similar acyclic and cyclic organic compounds.

Due to a lack of available scientific research and data specifically on the chemical compound "this compound," it is not possible to generate a detailed and accurate article that adheres to the requested outline.

Extensive searches for this specific saturated heterocyclic compound did not yield scholarly articles or detailed experimental data regarding its chemical reactivity and transformation mechanisms. The available literature primarily focuses on the aromatic analogue, 1,2,4-triazine (B1199460), and its derivatives, which exhibit significantly different chemical properties from the requested saturated "triazinane" structure.

General principles of amine chemistry and C-H activation in saturated nitrogen heterocycles can provide a theoretical framework for predicting the potential reactivity of this compound. However, without specific experimental studies, any discussion on its basicity, nucleophilicity, oxidative transformations, C-H functionalization, or ring-opening reactions would be speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article based on research findings.

Therefore, to maintain scientific integrity and avoid the generation of unsubstantiated information, this article cannot be provided at this time. Further experimental investigation into the synthesis and reactivity of this compound is required before a comprehensive and factual article can be written.

Chemical Reactivity and Transformation Mechanisms of 1,2,3,4 Tetramethyl 1,2,4 Triazinane

Reactivity of Carbon Centers

Reactivity of Methyl Substituents (e.g., benzylic-like oxidation, halogenation)

The four methyl groups in 1,2,3,4-tetramethyl-1,2,4-triazinane are attached to nitrogen and carbon atoms within the saturated ring. Their reactivity is expected to differ based on their point of attachment.

Oxidation: The N-methyl groups (at positions 1, 2, and 4) would be susceptible to oxidation. This reaction, often mediated by oxidizing agents like hydrogen peroxide or peroxy acids, could lead to the formation of N-formyl derivatives or even demethylation to the corresponding secondary amines. The C-methyl group (at position 3) is a simple alkyl substituent and would generally be resistant to mild oxidation. Stronger oxidizing conditions that might affect this group would likely also lead to the degradation of the heterocyclic ring itself. There is no direct "benzylic-like" position in this saturated system, as there are no adjacent pi-systems to stabilize a radical or carbocation intermediate.

Halogenation: The halogenation of the C-methyl group would likely proceed via a free-radical mechanism, similar to the halogenation of alkanes. This would require initiation by UV light or a radical initiator. The reaction would likely be unselective, potentially leading to a mixture of mono-, di-, and tri-halogenated products. The reactivity of the N-methyl groups towards halogenating agents is less straightforward and would depend on the specific reagent and reaction conditions. Electrophilic halogenating agents might react with the lone pairs of the nitrogen atoms.

Electrophilic and Nucleophilic Reactions of the Saturated Ring System

The this compound ring is a saturated heterocycle with multiple nitrogen atoms, which are expected to be the primary sites of reactivity.

Electrophilic Reactions: The nitrogen atoms in the ring possess lone pairs of electrons, making them nucleophilic and thus susceptible to attack by electrophiles. Protonation by acids would lead to the formation of ammonium (B1175870) salts. Alkylation with alkyl halides could occur at any of the nitrogen atoms, potentially leading to quaternary ammonium salts. The specific site of electrophilic attack would be influenced by steric hindrance from the methyl groups and the relative basicity of the nitrogen atoms. Acylation with acyl chlorides or anhydrides would likely occur at the more accessible and nucleophilic nitrogen atoms, forming N-acyl derivatives.

Nucleophilic Reactions: The fully saturated and electron-rich nature of the this compound ring makes it generally unreactive towards nucleophiles. For nucleophilic attack to occur, a leaving group on the ring would typically be required, which is absent in the parent structure. Ring-opening reactions initiated by nucleophiles are a possibility, particularly under harsh conditions or with specific reagents that can activate the ring, but no specific examples for this compound have been documented.

Mechanistic Investigations of Key Chemical Transformations

Due to the lack of experimental studies on the chemical transformations of this compound, there are no published mechanistic investigations for this specific compound. Any proposed mechanisms for its reactions would be speculative and based on analogies with simpler, well-studied saturated amines and hydrazines.

For instance, the mechanism of N-oxidation would likely involve the nucleophilic attack of a nitrogen lone pair on the electrophilic oxygen of the oxidizing agent. The mechanism of electrophilic substitution at nitrogen would follow a standard SN2 or SN1 pathway, depending on the electrophile and reaction conditions. Free-radical halogenation of the C-methyl group would proceed through the well-established initiation, propagation, and termination steps.

Further experimental and computational studies are necessary to elucidate the actual reactivity and transformation mechanisms of this compound.

Derivatization and Functionalization Strategies

Diversification at Nitrogen Atoms

The nitrogen atoms in the 1,2,3,4-tetramethyl-1,2,4-triazinane ring are key sites for chemical modification. Their nucleophilicity and ability to form stable salts are primary avenues for diversification.

Introduction of Diverse N-Substituents

Introducing new substituents at the nitrogen positions in a fully methylated triazinane ring is not straightforward. Standard N-alkylation or N-arylation reactions are precluded as there are no available N-H bonds for substitution. Therefore, strategies would likely involve a two-step process of demethylation followed by re-alkylation.

Selective demethylation of one or more methyl groups could potentially be achieved using reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. However, achieving regioselectivity among the four distinct nitrogen atoms would be a significant challenge. Once a secondary amine is generated, a wide array of substituents could be introduced via standard N-alkylation, N-acylation, or reductive amination protocols.

Table 1: Potential N-Substituents Introduced via a Demethylation-Realkylation Strategy

| Reagent for Re-functionalization | Resulting N-Substituent | Potential Reaction |

|---|---|---|

| Ethyl iodide | -CH₂CH₃ | N-Alkylation |

| Benzyl bromide | -CH₂Ph | N-Alkylation |

| Acetyl chloride | -C(O)CH₃ | N-Acylation |

Quaternization and Salt Formation

The tertiary amine nature of the nitrogen atoms in this compound allows for quaternization reactions. Treatment with alkyl halides, such as methyl iodide or ethyl bromide, would lead to the formation of quaternary ammonium (B1175870) salts, known as triazinanium salts. This process introduces a positive charge and can significantly alter the solubility and electronic properties of the molecule. conicet.gov.ar

The reactivity towards quaternization may differ for each of the four nitrogen atoms due to their distinct chemical environments (e.g., steric hindrance, adjacent heteroatoms). It is plausible that reaction conditions could be tuned to achieve mono- or poly-quaternization.

Table 2: Examples of Quaternization Reactions

| Alkylating Agent | Product Type | Potential Site of Reaction |

|---|---|---|

| Methyl Iodide (CH₃I) | Mono- or poly-quaternary salt | N-1, N-2, N-4 |

| Ethyl Bromide (CH₃CH₂Br) | Mono- or poly-quaternary salt | N-1, N-2, N-4 |

Diversification at Carbon Atoms

Functionalization of the carbon backbone of the triazinane ring offers another route to structural diversity. This typically requires the use of strong bases to deprotonate C-H bonds, creating carbanionic intermediates that can react with various electrophiles.

Introduction of C-Substituents via Directed Lithiation or Metalation

Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of heterocycles. researchgate.net In saturated nitrogen heterocycles, C-H bonds alpha (adjacent) to a nitrogen atom are generally the most acidic and thus the most likely sites for deprotonation by strong bases like organolithium reagents (e.g., n-BuLi, s-BuLi). ethz.chuwindsor.cabaranlab.org

For this compound, the protons at the C-3, C-5, and C-6 positions would be targets for lithiation. The regioselectivity would be influenced by the coordinating ability of the adjacent nitrogen atoms and steric factors. Once formed, the lithiated intermediate can be trapped with a variety of electrophiles to introduce new C-substituents.

Table 3: Hypothetical C-Substituents via Lithiation

| Lithiation Site | Electrophile | Introduced Substituent |

|---|---|---|

| C-3 | (CH₃)₃SiCl | -Si(CH₃)₃ |

| C-5 | CO₂ | -COOH |

| C-6 | PhCHO | -CH(OH)Ph |

Functionalization of Methyl Groups

The four N-methyl groups and any C-methyl groups also represent potential sites for functionalization. The protons on these methyl groups are generally less acidic than the ring C-H protons alpha to nitrogen. However, they can be functionalized under certain conditions.

For N-methyl groups, radical-based reactions or oxidation to form N-formyl or N-carboxyl derivatives are possibilities. For C-methyl groups (if present on the ring), deprotonation with a very strong base could form a carbanion that can then be alkylated or reacted with other electrophiles. This is analogous to the lateral metalation observed in methyl-substituted aromatic heterocycles. researchgate.net

Synthesis of Fused or Bridged Ring Systems Incorporating the Triazinane Moiety

Creating fused or bridged ring systems introduces significant conformational constraints and three-dimensionality. Such structures can be synthesized from appropriately functionalized triazinane derivatives via intramolecular cyclization reactions.

A general strategy would involve introducing two reactive functional groups onto the triazinane scaffold that can subsequently react with each other to form a new ring. For example, a nucleophilic group could be installed at one position and a group with a good leaving group at another.

Example Strategy:

Selective Functionalization: Introduce a hydroxyalkyl group at a carbon position (e.g., via lithiation and reaction with an epoxide) and an N-substituent bearing a leaving group (e.g., a chloroethyl group via demethylation-realkylation).

Intramolecular Cyclization: Treatment with a base would deprotonate the hydroxyl group, which could then act as a nucleophile to displace the chloride, forming a new fused or bridged ether-containing ring.

This approach allows for the construction of diverse polycyclic systems with the triazinane moiety at their core. The synthesis of fused heterocyclic systems from acyclic or simpler cyclic precursors is a well-established field in organic chemistry. nih.govmdpi.com

Table 4: Potential Fused/Bridged Systems from Functionalized Triazinanes

| Functional Group 1 | Functional Group 2 | Resulting Fused Ring Type |

|---|---|---|

| C-CH₂CH₂OH | N-CH₂CH₂Cl | Piperazino- or morpholino-fused |

| C-COOH | N-CH₂CH₂NH₂ | Lactam-fused |

Formation of Oligomeric and Polymeric Structures Based on Triazinane Units

A comprehensive review of the scientific literature reveals a notable absence of published research on the formation of oligomeric and polymeric structures derived from this compound. Strategies detailing the derivatization and functionalization of this specific saturated triazinane ring to form higher-order molecular weight structures are not documented in existing chemical databases and peer-reviewed journals.

Consequently, there are no established methodologies, detailed research findings, or corresponding data to report on this topic. The exploration of polymerization pathways, such as ring-opening polymerization or polycondensation involving the this compound moiety, remains an uninvestigated area of polymer chemistry. As such, data tables detailing reaction conditions, monomer-to-polymer conversion rates, polymer characterization, or properties of resulting materials cannot be provided.

Future research may yet explore the potential for incorporating the this compound unit into polymeric backbones, which would first require foundational studies into the reactivity and stability of this heterocyclic system under various polymerization conditions.

Theoretical and Computational Chemistry

Electronic Structure Calculations

No published data exists on the optimized geometry (bond lengths, bond angles, dihedral angles) or the calculated energetic stability (e.g., heat of formation) for 1,2,3,4-Tetramethyl-1,2,4-triazinane.

There are no studies detailing the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the resulting HOMO-LUMO gap for this specific molecule.

Information regarding the charge distribution, partial atomic charges, or electrostatic potential maps for this compound is not available in the scientific literature.

Conformational Analysis and Energy Landscapes

No conformational analysis has been published, and therefore, data on its stable conformers (such as chair or boat forms), their relative energies, and the energy barriers for interconversion are unavailable.

There are no records of molecular dynamics simulations having been performed for this compound to sample its conformational space or study its dynamic behavior.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. DFT calculations, often in conjunction with specific basis sets, can provide accurate predictions of NMR chemical shifts and vibrational frequencies.

For 1,2,4-triazine (B1199460) derivatives, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. beilstein-journals.org These predictions can be compared with experimental data to confirm the structure of newly synthesized compounds. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts for small molecules. nih.gov

Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. These calculations help in the assignment of vibrational modes to specific molecular motions. For instance, a study on 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine used DFT to perform a complete vibrational assignment. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Substituted 1,2,4-Triazine Derivative This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of related heterocyclic systems.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3450 | 3445 |

| C=N stretch | 1620 | 1615 |

| Ring deformation | 880 | 875 |

Rational Design of Derivatives with Tuned Properties

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties, a process often referred to as structure-based drug design. By understanding the structure-activity relationships (SAR), researchers can computationally screen and modify existing scaffolds to enhance their biological activity or other properties.

For 1,2,4-triazine derivatives, computational methods have been used to design potent antagonists for various receptors. nih.govacs.org This involves building homology models of the target receptor and using docking simulations to predict how different triazine derivatives will bind. nih.gov These in silico studies can guide the synthesis of new compounds with improved affinity and selectivity. nih.govacs.org

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of 1,2,4-triazine derivatives with their properties, such as their ability to absorb UV radiation. sci-hub.se These models can then be used to design new derivatives with optimized properties.

Table 3: Computationally Guided Modifications to a 1,2,4-Triazine Scaffold for Enhanced Receptor Binding This table presents hypothetical data for illustrative purposes, based on typical findings in computational drug design studies.

| Parent Scaffold | Modification | Predicted Change in Binding Affinity | Rationale |

|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazin-3-amine | Addition of a pyridyl group | Increased | Forms additional hydrogen bonds with receptor residues. |

| 5,6-diphenyl-1,2,4-triazin-3-amine | Introduction of a CF₃ group | Increased | Enhances hydrophobic interactions in the binding pocket. |

| 5,6-diphenyl-1,2,4-triazin-3-amine | Replacement of a phenyl with a smaller alkyl group | Decreased | Loss of key pi-stacking interactions. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The foundation of any chemical exploration is the efficient and environmentally benign synthesis of the target molecule. Future research should prioritize the development of novel synthetic pathways to 1,2,3,4-tetramethyl-1,2,4-triazinane. Key areas of focus would include:

Catalytic Methods: Investigating transition-metal or organocatalyzed cyclization reactions could offer high-yielding and stereoselective routes.

Green Chemistry Approaches: Utilizing renewable starting materials, solvent-free reaction conditions, or microwave-assisted synthesis could lead to more sustainable production methods. ijpsr.info

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Cyclization | High efficiency, stereocontrol | Catalyst cost and sensitivity |

| Green Chemistry | Reduced environmental impact | Reaction optimization |

Exploration of Advanced Functionalization and Derivatization Strategies

The true versatility of a core chemical structure lies in the ability to modify its periphery. Research into the functionalization and derivatization of this compound is crucial for tuning its properties for specific applications. Future studies should explore:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the triazinane ring could provide a powerful tool for introducing new functional groups.

N-Functionalization: Modifying the methyl groups on the nitrogen atoms or exploring reactions at the nitrogen centers themselves could lead to a diverse library of derivatives.

Ring-Opening Polymerization: Investigating the potential for the triazinane ring to undergo controlled ring-opening could lead to the development of novel nitrogen-containing polymers.

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The nitrogen-rich core of this compound suggests its potential as a ligand in coordination chemistry. Future research in this area should aim to:

Synthesize and Characterize Metal Complexes: Explore the coordination of this compound with a variety of transition metals and lanthanides. psu.edu

Investigate Catalytic Activity: Screen the resulting metal complexes for catalytic activity in a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electron-rich nature of the ligand could be beneficial in various catalytic cycles.

Explore Supramolecular Chemistry: Investigate the self-assembly of metal-triazinane complexes into larger, functional supramolecular architectures. The ability of related triazine compounds to bridge metal centers suggests potential for creating coordination polymers. researchgate.net

Deeper Theoretical Insights for Predictive Chemical Design

Computational chemistry can provide invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental efforts. Future theoretical studies on this compound should focus on:

Conformational Analysis: Determining the preferred three-dimensional structure and the energy barriers between different conformations.

Electronic Structure Calculations: Understanding the distribution of electrons within the molecule to predict its reactivity and potential as a ligand.

Reaction Mechanism Modeling: Simulating potential synthetic and functionalization reactions to optimize conditions and predict outcomes. Computational tools like Gaussian09 have been used to generate values for related energetic materials. purdue.edu

Potential in Emerging Materials Science and Chemical Technologies

The unique structure of this compound could lend itself to applications in various cutting-edge fields. Exploratory research should be directed towards:

Energetic Materials: The high nitrogen content of the triazinane ring is a characteristic feature of many energetic materials. purdue.edursc.org Theoretical calculations of properties like heat of formation and detonation velocity could assess its potential in this area.

Porous Organic Frameworks: Incorporating the triazinane unit into larger polymeric structures could lead to the development of novel porous materials for gas storage or separation.

Bioorthogonal Chemistry: While 1,2,4,5-tetrazines are well-known for their applications in bioorthogonal "click" chemistry, the potential of their saturated counterparts remains unexplored. nih.gov

The path to unlocking the full potential of this compound is rich with opportunities for fundamental research and technological innovation. A multidisciplinary approach that combines synthetic chemistry, catalysis, computational modeling, and materials science will be essential to fully explore the promising future of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.